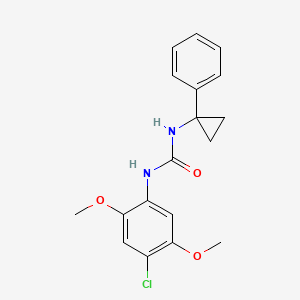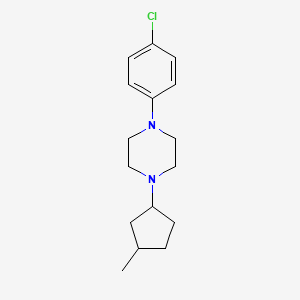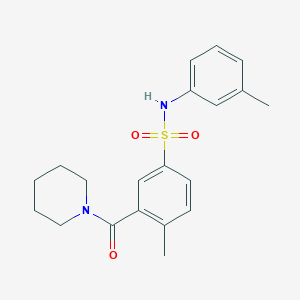
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea is a synthetic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, methoxy groups, and a cyclopropyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea typically involves multiple steps. One common approach is to start with the chlorination of 2,5-dimethoxyaniline to obtain 4-chloro-2,5-dimethoxyaniline. This intermediate is then reacted with phenylcyclopropyl isocyanate under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chloro-2,5-dimethoxyphenyl)-2-(1-phenylcyclopropyl)urea
- 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)thiourea
- 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)carbamate
Uniqueness
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-11-14(16(24-2)10-13(15)19)20-17(22)21-18(8-9-18)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGYJOSOFSFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2(CC2)C3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5343546.png)
![6,6-dimethyl-2,4-bis(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5343559.png)
![4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol](/img/structure/B5343563.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5343566.png)
![N-(4-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5343573.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile](/img/structure/B5343576.png)


![[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5343587.png)
![3-[(6-methyl-2-pyridinyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5343604.png)
![N-[2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5343616.png)
![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B5343619.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5343637.png)
